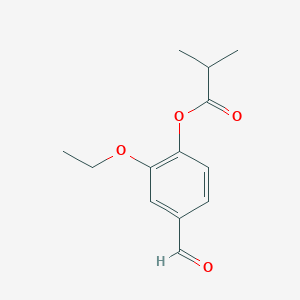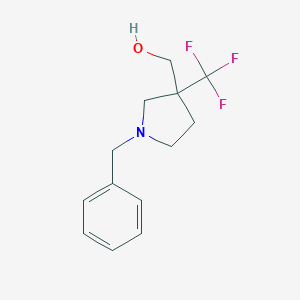
(1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol, also known as BTM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
(1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol has shown promise in various scientific research applications, including as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been investigated for its potential use as a chiral auxiliary in asymmetric synthesis and as a ligand in metal-catalyzed reactions.
Mechanism Of Action
The mechanism of action of (1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol is not fully understood, but it is believed to act as an allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. This receptor is involved in the regulation of neuronal excitability and is a target for various drugs used to treat anxiety and epilepsy.
Biochemical And Physiological Effects
(1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol has been shown to have both stimulatory and inhibitory effects on the GABA-A receptor, depending on the specific subunit composition of the receptor. It has also been shown to have anxiolytic and anticonvulsant effects in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using (1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol in lab experiments is its relatively simple synthesis method. However, its limited solubility in water and potential toxicity at high doses are limitations that must be taken into consideration.
Future Directions
There are several future directions for research involving (1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol. One area of interest is its potential as a therapeutic agent for neurological disorders. Additionally, further investigation into its mechanism of action and its effects on different subtypes of the GABA-A receptor could lead to the development of more selective drugs with fewer side effects. Finally, studies on the pharmacokinetics and pharmacodynamics of (1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol could provide valuable information for its potential clinical use.
properties
CAS RN |
186203-15-6 |
|---|---|
Product Name |
(1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol |
Molecular Formula |
C13H16F3NO |
Molecular Weight |
259.27 g/mol |
IUPAC Name |
[1-benzyl-3-(trifluoromethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)12(10-18)6-7-17(9-12)8-11-4-2-1-3-5-11/h1-5,18H,6-10H2 |
InChI Key |
JFGJABRNVYTSPQ-UHFFFAOYSA-N |
SMILES |
C1CN(CC1(CO)C(F)(F)F)CC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1(CO)C(F)(F)F)CC2=CC=CC=C2 |
synonyms |
(1-Benzyl-3-trifluoromethyl-pyrrolidin-3-yl)-methanol |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B70678.png)
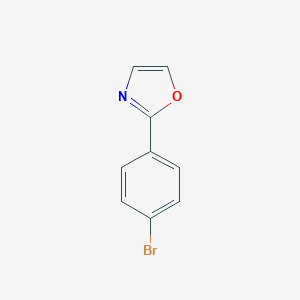

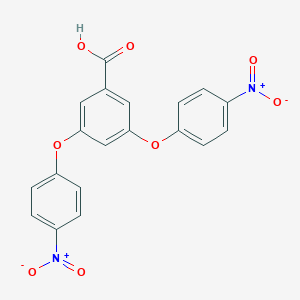
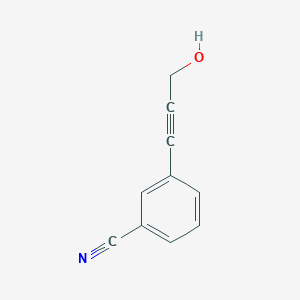
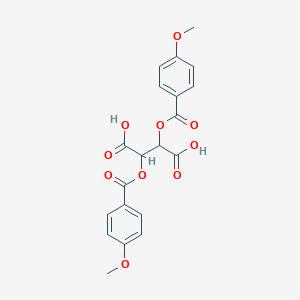
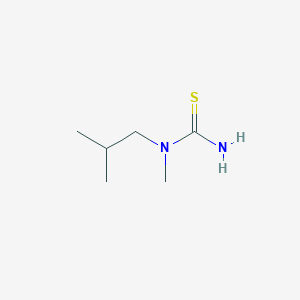
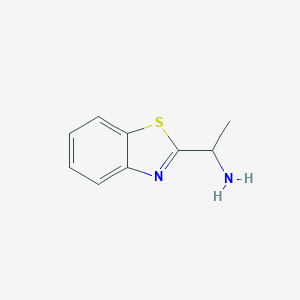
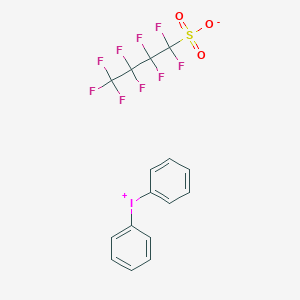
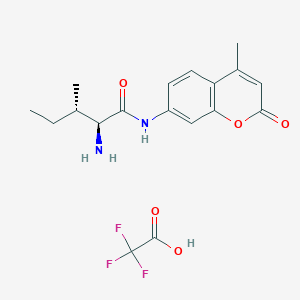
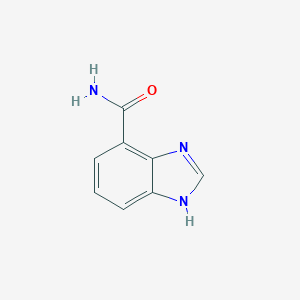

![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)
